![molecular formula C16H16N2O5 B4071086 2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B4071086.png)
2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Overview
Description
2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that is commonly known as MPN. It is a synthetic compound that has been widely used in scientific research for its various properties. MPN is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mechanism of Action
The mechanism of action of MPN is not fully understood. However, it is known to bind to proteins and modify their function. MPN has been shown to bind to the active site of enzymes and inhibit their activity. It has also been shown to bind to specific amino acid residues in proteins and modify their function.
Biochemical and Physiological Effects:
MPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. MPN has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
MPN has several advantages for lab experiments. It is a synthetic compound that is readily available and can be synthesized in a laboratory setting. It has fluorescent properties that make it useful for the detection of protein-ligand interactions. However, MPN also has limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well known.
Future Directions
There are several future directions for the study of MPN. One direction is the study of its pharmacokinetics and toxicity in vivo. Another direction is the development of new fluorescent probes based on the structure of MPN. MPN could also be used in the study of protein-protein interactions and the identification of protein domains. Further research could also be carried out to identify new enzyme inhibitors based on the structure of MPN.
Scientific Research Applications
MPN has been widely used in scientific research for its various properties. It has been used as a fluorescent probe for the detection of protein-ligand interactions. MPN has also been used as a photoaffinity labeling agent for the identification of protein targets. It has been used in the study of protein-protein interactions and the identification of protein domains. MPN has also been used in the study of enzyme kinetics and the identification of enzyme inhibitors.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-7-8-12(13(9-11)18(20)21)17-16(19)10-23-15-6-4-3-5-14(15)22-2/h3-9H,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJOAXGRCUQQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.